Salicylic acid monophosphate(disodium salt)
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Overview
Description
Salicylic acid monophosphate(disodium salt) is a derivative of salicylic acid, a well-known compound used in various medicinal and industrial applications. This compound is characterized by the presence of a phosphate group attached to the salicylic acid molecule, and it is commonly used in its disodium salt form to enhance its solubility and stability in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid monophosphate(disodium salt) typically involves the phosphorylation of salicylic acid. One common method is the reaction of salicylic acid with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{Salicylic Acid} + \text{POCl}_3 + \text{Pyridine} \rightarrow \text{Salicylic Acid Monophosphate} ]
The resulting salicylic acid monophosphate is then neutralized with sodium hydroxide (NaOH) to form the disodium salt: [ \text{Salicylic Acid Monophosphate} + 2 \text{NaOH} \rightarrow \text{Salicylic Acid Monophosphate(disodium salt)} ]
Industrial Production Methods
Industrial production of salicylic acid monophosphate(disodium salt) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Salicylic acid monophosphate(disodium salt) can undergo various chemical reactions, including:
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions to yield salicylic acid and inorganic phosphate.
Esterification: The hydroxyl group of the salicylic acid moiety can react with alcohols to form esters.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Esterification: Catalyzed by acids such as sulfuric acid (H2SO4) or using reagents like dicyclohexylcarbodiimide (DCC) in the presence of alcohols.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products
Hydrolysis: Salicylic acid and inorganic phosphate.
Esterification: Salicylic acid esters.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
Salicylic acid monophosphate(disodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies of plant physiology and biochemistry, particularly in the investigation of plant defense mechanisms and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties, as well as its role in drug delivery systems.
Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and personal care products due to its stability and solubility.
Mechanism of Action
The mechanism of action of salicylic acid monophosphate(disodium salt) is primarily related to its ability to release salicylic acid upon hydrolysis. Salicylic acid is known to inhibit the enzyme cyclooxygenase (COX), thereby reducing the production of pro-inflammatory prostaglandins. This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, salicylic acid can modulate various signaling pathways in plants, contributing to their defense responses against pathogens.
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): A widely used analgesic and anti-inflammatory drug that is metabolized to salicylic acid in the body.
Methyl Salicylate: An ester of salicylic acid used in topical analgesics and as a flavoring agent.
Sodium Salicylate: A sodium salt of salicylic acid used for its analgesic and anti-inflammatory properties.
Uniqueness
Salicylic acid monophosphate(disodium salt) is unique due to its enhanced solubility and stability compared to other salicylate derivatives. The presence of the phosphate group allows for better incorporation into aqueous formulations, making it suitable for various industrial and pharmaceutical applications.
Properties
Molecular Formula |
C7H5Na2O6P |
---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
disodium;(2-carboxyphenyl) phosphate |
InChI |
InChI=1S/C7H7O6P.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
InChI Key |
DRPRBOPEQXDNQL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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